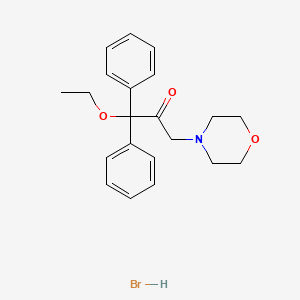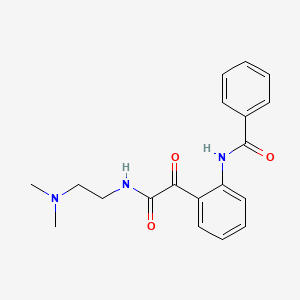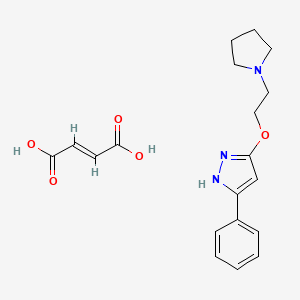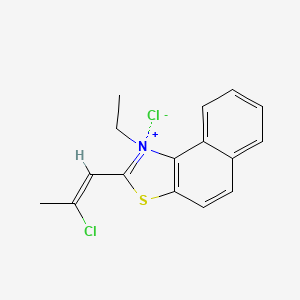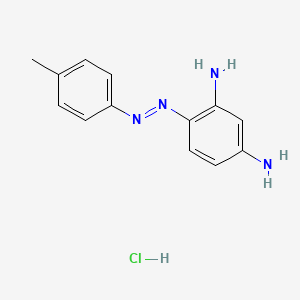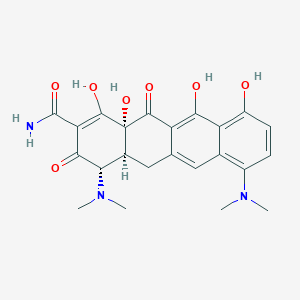
5alpha,6-Anhydro minocycline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5alpha,6-Anhydro minocycline is a derivative of minocycline, which belongs to the tetracycline class of antibiotics. Minocycline is known for its broad-spectrum antibacterial activity and is used to treat various bacterial infections.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha,6-Anhydro minocycline typically involves the dehydration of minocycline. This can be achieved through various chemical reactions, including the use of dehydrating agents under controlled conditions. One common method involves heating minocycline with a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in an inert solvent like dichloromethane (CH2Cl2) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain pharmaceutical-grade compounds .
化学反应分析
Types of Reactions
5alpha,6-Anhydro minocycline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the minocycline core are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学研究应用
5alpha,6-Anhydro minocycline has been explored for various scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of novel tetracycline derivatives with potential antibacterial activity.
Biology: Studied for its effects on bacterial protein synthesis and its potential use in combating antibiotic-resistant bacteria.
Medicine: Investigated for its anti-inflammatory and neuroprotective properties, making it a candidate for treating conditions like rheumatoid arthritis and neurodegenerative diseases.
Industry: Utilized in the development of new antibiotics and as a reference compound in analytical chemistry
作用机制
The mechanism of action of 5alpha,6-Anhydro minocycline involves its ability to bind to the bacterial 30S ribosomal subunit, inhibiting protein synthesis. This prevents the growth and replication of bacteria. Additionally, the compound has been found to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress .
相似化合物的比较
Similar Compounds
Minocycline: The parent compound, known for its broad-spectrum antibacterial activity.
Doxycycline: Another tetracycline antibiotic with similar uses but different pharmacokinetic properties.
Tetracycline: The original compound in the tetracycline class, used to treat a wide range of bacterial infections.
Uniqueness
5alpha,6-Anhydro minocycline is unique due to its anhydro structure, which imparts different chemical and biological properties compared to its parent compound, minocycline. This structural modification can lead to enhanced stability, altered pharmacokinetics, and potentially new therapeutic applications .
属性
CAS 编号 |
19119-14-3 |
|---|---|
分子式 |
C23H25N3O7 |
分子量 |
455.5 g/mol |
IUPAC 名称 |
(4S,4aS,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C23H25N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-7,11,17,27-28,31,33H,8H2,1-4H3,(H2,24,32)/t11-,17-,23-/m0/s1 |
InChI 键 |
JRNCBGYPEBAMRP-RYNWUYHSSA-N |
手性 SMILES |
CN(C)[C@H]1[C@@H]2CC3=CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C |
规范 SMILES |
CN(C)C1C2CC3=CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


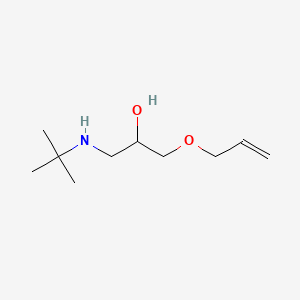
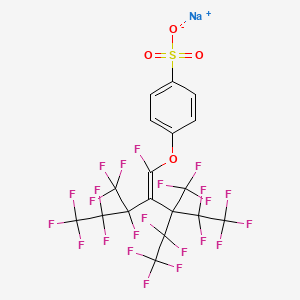
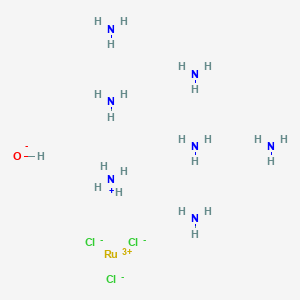
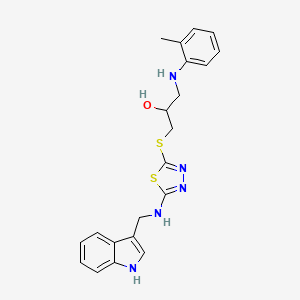
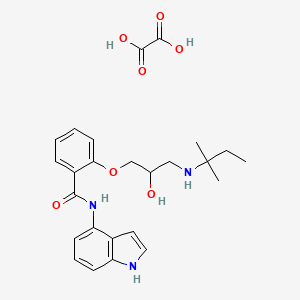
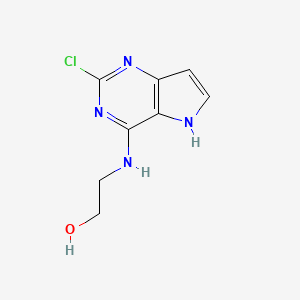
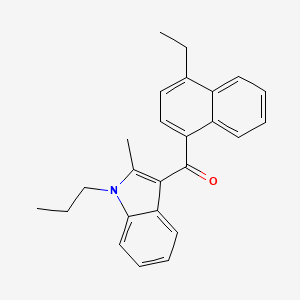
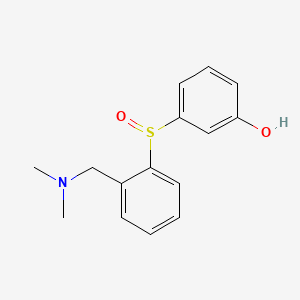
![diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B12748130.png)
